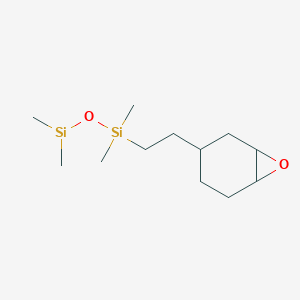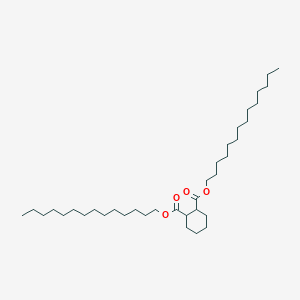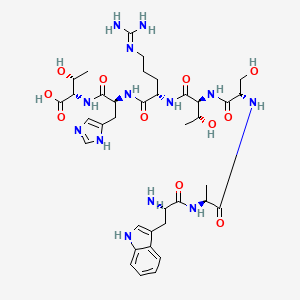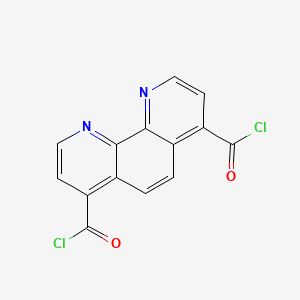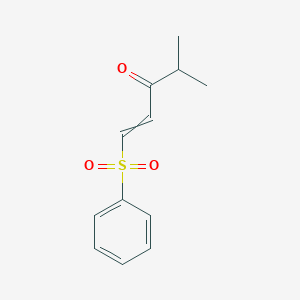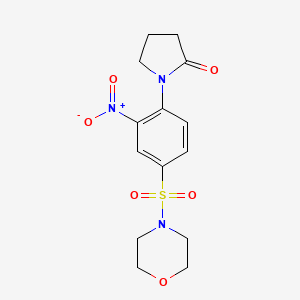
1-(4-Morpholin-4-ylsulfonyl-2-nitrophenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Morpholin-4-ylsulfonyl-2-nitrophenyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile intermediate in organic synthesis.
準備方法
The synthesis of 1-(4-Morpholin-4-ylsulfonyl-2-nitrophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Pyrrolidin-2-one Core: The pyrrolidin-2-one core can be synthesized via ring contraction and deformylative functionalization of piperidine derivatives.
Introduction of Substituents: The morpholinylsulfonyl and nitrophenyl groups are introduced through nucleophilic substitution reactions.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
1-(4-Morpholin-4-ylsulfonyl-2-nitrophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the aromatic ring.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(4-Morpholin-4-ylsulfonyl-2-nitrophenyl)pyrrolidin-2-one has diverse applications in scientific research:
作用機序
The mechanism of action of 1-(4-Morpholin-4-ylsulfonyl-2-nitrophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context and the compound’s structure .
類似化合物との比較
1-(4-Morpholin-4-ylsulfonyl-2-nitrophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one Derivatives: These compounds share the pyrrolidin-2-one core but differ in their substituents, leading to variations in biological activity and chemical reactivity.
Morpholinylsulfonyl Compounds: Compounds with the morpholinylsulfonyl group exhibit similar chemical properties but may have different biological targets.
Nitrophenyl Compounds:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
132028-55-8 |
|---|---|
分子式 |
C14H17N3O6S |
分子量 |
355.37 g/mol |
IUPAC名 |
1-(4-morpholin-4-ylsulfonyl-2-nitrophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C14H17N3O6S/c18-14-2-1-5-16(14)12-4-3-11(10-13(12)17(19)20)24(21,22)15-6-8-23-9-7-15/h3-4,10H,1-2,5-9H2 |
InChIキー |
SYURIOLSRRXZQN-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate](/img/structure/B14284608.png)
![1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene](/img/structure/B14284614.png)
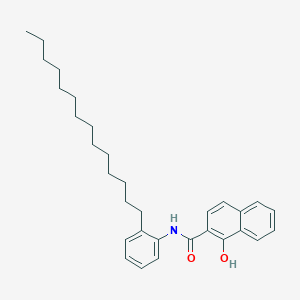
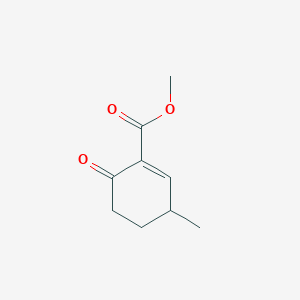

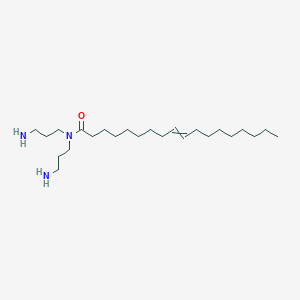

![9H-Pyrido[3,4-b]indole, 1-(4-methoxyphenyl)-](/img/structure/B14284642.png)
